molecular formula C4H9NO3 B559522 l-Threonine CAS No. 72-19-5

l-Threonine

Cat. No.: B559522
CAS No.: 72-19-5
M. Wt: 119.12 g/mol
InChI Key: AYFVYJQAPQTCCC-GBXIJSLDSA-N
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Description

L-Threonine is an essential α-amino acid with the molecular formula C₄H₉NO₃ and the IUPAC name (2S,3R)-2-amino-3-hydroxybutanoic acid . It is one of the 20 proteinogenic amino acids encoded by the human genome and plays critical roles in protein synthesis, immune function, and the production of neurotransmitters like glycine and serine. Structurally, this compound contains two chiral centers, leading to four stereoisomers, of which only the (2S,3R) configuration is biologically active in humans . Industrially, this compound is produced via metabolic engineering of Escherichia coli, which has been optimized for high-yield fermentation . Its applications span animal feed additives, pharmaceuticals, and nutraceuticals, with global demand driven by its role in improving nitrogen efficiency and growth in livestock .

Preparation Methods

Microbial Fermentation: The Industrial Gold Standard

Microbial fermentation dominates industrial L-threonine production due to its scalability, cost efficiency, and alignment with sustainable practices . The process relies on genetically modified microorganisms to overproduce this compound through optimized metabolic pathways.

Strain Development and Metabolic Engineering

Key advancements in metabolic engineering have enabled the deregulation of this compound biosynthesis pathways. In E. coli, critical modifications include:

  • Overexpression of the thrABC operon encoding aspartokinase I (ThrA), homoserine kinase (ThrB), and threonine synthase (ThrC) .

  • Attenuation of feedback inhibition by mutating aspartokinase I to resist inhibition by this compound .

  • Knockout of competitive pathways , such as lysA (lysine synthesis) and metA (methionine synthesis), to redirect carbon flux toward this compound .

In C. glutamicum, similar strategies are employed, with additional emphasis on enhancing NADPH supply via the pentose phosphate pathway to meet redox demands during biosynthesis .

Fermentation Process Optimization

Fed-batch fermentation is the most effective industrial method, achieving titers exceeding 100 g/L . Critical parameters include:

Table 1: Comparative Fermentation Yields Under Optimized Conditions

StrainCarbon SourceNitrogen SourceKey SupplementsThis compound Yield (g/L)Reference
E. coli HS3GlucoseAmmonium sulfateBiotin, Oxygen80.2
E. coli MT201SucroseUreaD,L-methionine, Iron101.0
C. glutamicum ATCCGlucoseAmmonium chlorideNADPH enhancers78.5

Key factors influencing yield :

  • Carbon source : Sucrose and glucose are optimal for initial and feeding phases, respectively .

  • B-vitamins : Calcium pantothenate (B5) and cobalamin (B12) enhance enzyme activity in the this compound synthesis module .

  • Oxygen transfer : High dissolved oxygen (≥30% saturation) prevents acetate accumulation and sustains cell viability .

Chemical Synthesis: Catalytic Routes and Resolution

While microbial fermentation is predominant, chemical synthesis offers an alternative for producing this compound derivatives and resolving enantiomeric mixtures. A patented method (CN105237420B) exemplifies this approach :

Reaction Mechanism and Catalytic System

The synthesis begins with 3-buten-2-ol as the raw material, proceeding through four stages:

  • Epoxidation : Formation of an epoxide intermediate using Cu2(OH)2CO3\text{Cu}_2(\text{OH})_2\text{CO}_3 and CuCl2\text{CuCl}_2 as co-catalysts.

  • Cyclization : Reaction with phenyl isocyanate (phCONCO) to generate a five-membered heterocyclic compound.

  • Acid hydrolysis : Ring-opening under acidic conditions to yield Dthis compound.

  • Enantiomeric resolution : Separation of this compound via crystallization or enzymatic methods.

Table 2: Catalyst Ratios and Corresponding Yields

Catalyst Ratio (Cu2(OH)2CO3:CuCl2\text{Cu}_2(\text{OH})_2\text{CO}_3:\text{CuCl}_2)Substrate:Catalyst Mass RatioThis compound Yield (%)
1:0.8100:0.0578.5
1:1.0100:0.183.0
1:1.2100:0.281.2

Advantages of the catalytic system :

  • High enantiomeric excess : >99% purity achievable through resolution .

  • Reusability : Catalysts are recoverable via filtration post-reaction .

Comparative Analysis of Methods

ParameterMicrobial FermentationChemical Synthesis
Yield 80–101 g/L78–83% (theoretical)
Cost Low (substrate-based)High (catalysts, energy)
Sustainability Renewable substratesPetrochemical dependence
Scalability Industrial-scale provenLimited to batch processes

Chemical Reactions Analysis

Types of Reactions: Threoninum undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products:

    Oxidation: Threonine aldehyde

    Reduction: Threoninol

    Substitution: Various substituted threonine derivatives

Scientific Research Applications

Nutritional Applications

Dietary Supplementation:
L-Threonine is crucial for protein synthesis and is often included in dietary supplements aimed at improving overall health. It is particularly important for maintaining gut health and supporting the immune system. Research indicates that adequate threonine intake can enhance the production of immunoglobulins and improve gut integrity, which is vital for nutrient absorption .

Animal Nutrition:
In animal husbandry, this compound is used as a feed additive to promote growth and improve feed efficiency in livestock. Studies have shown that supplementing diets with this compound enhances protein deposition in muscle tissues of pigs and poultry, leading to better growth rates .

Pharmaceutical Applications

Therapeutic Uses:
this compound has been investigated for its potential therapeutic roles in various medical conditions. It is known to aid in the metabolism of fats and proteins, which can be beneficial for individuals with metabolic disorders. Additionally, threonine supplementation has been linked to improved liver function and reduced fatty liver disease .

Antiviral Properties:
Recent studies suggest that this compound may exhibit antiviral properties. Research has indicated that it can enhance the immune response against viral infections, making it a candidate for further exploration in antiviral therapies .

Biotechnological Applications

Biocatalysis:
this compound aldolases are enzymes that utilize this compound as a substrate for synthesizing various compounds, including unnatural amino acids. These enzymes have been engineered to improve their catalytic efficiency, enabling the production of specific amino acid derivatives with potential pharmaceutical applications .

Microbial Production:
Corynebacterium glutamicum is a bacterium extensively used in industrial fermentation processes to produce amino acids, including this compound. Advances in metabolic engineering have enhanced the yield of this compound production through this microorganism, making it a cost-effective method for large-scale synthesis .

Case Study 1: Dietary Threonine Intake

A study investigating the effects of increased dietary threonine on plasma concentrations demonstrated significant correlations between threonine intake and its levels in various tissues, including the liver and brain. This research underscores the importance of threonine in metabolic processes and its potential implications for dietary recommendations .

Case Study 2: Antiviral Activity

In a study assessing the antiviral properties of natural compounds, this compound was identified as a component that could enhance the efficacy of treatments against viral pathogens such as HIV-1 and SARS-CoV-2. The findings suggest a promising avenue for developing new antiviral therapies based on amino acid supplementation .

Summary Table of Applications

Application AreaSpecific UseKey Findings
NutritionalDietary supplements for immune supportEnhances gut health and nutrient absorption
Animal NutritionFeed additive in livestockImproves growth rates and feed efficiency
PharmaceuticalsPotential therapeutic usesAids fat metabolism; may support liver function
BiocatalysisEnzyme catalysis for unnatural amino acidsEnhanced catalytic efficiency through engineering
Microbial ProductionFermentation using Corynebacterium glutamicumCost-effective large-scale production of this compound

Mechanism of Action

Threoninum exerts its effects by participating in protein synthesis and various metabolic pathways. It is a precursor to the amino acids glycine and serine and acts as a lipotropic agent, helping to control fat build-up in the liver. Threoninum is also involved in the synthesis of collagen, elastin, and tooth enamel .

Comparison with Similar Compounds

D-Threonine

  • Structure : D-Threonine is the enantiomer of L-threonine, with the (2R,3S) configuration.
  • Applications : Rarely used outside research contexts, such as in chiral chromatography or as a reference standard .

L-allo-Threonine

  • Structure : A diastereomer of this compound with (2S,3S) stereochemistry.
  • Biochemical Role : Found minimally in nature, L-allo-threonine lacks significant biological activity.
  • Research Relevance : Studied for its role in enzyme specificity, particularly in this compound aldolases (LTAs), which distinguish between this compound and its stereoisomers .

L-Threonate

  • Structure : A metabolite of ascorbic acid (vitamin C), structurally distinct from this compound.
  • Biochemical Role : Enhances mineral bioavailability (e.g., magnesium L-threonate is used in cognitive health supplements).
  • Applications : Marketed for improving magnesium absorption and neuronal function .

L-Theanine

  • Structure : A γ-ethylamide derivative of glutamic acid, unrelated to threonine.
  • Biochemical Role : Promotes relaxation without sedation by modulating glutamate receptors.
  • Applications : Widely used in dietary supplements and functional beverages .

β-Hydroxy-α-Amino Acids (e.g., L-β-Phenylserine)

  • Structure: Features a hydroxyl group on the β-carbon and an amino group on the α-carbon.
  • Synthesis : Produced via this compound aldolase (LTA)-catalyzed aldol reactions. Mutant LTAs (e.g., H85F, R313F) achieve 60% conversion in synthesizing L-β-phenylserine from glycine and benzaldehyde .
  • Applications: Precursor to L-DOPS (Droxidopa), a prodrug for norepinephrine used to treat neurogenic orthostatic hypotension .

N-Cbz-L-Threonine

  • Structure : A carbobenzyloxy (Cbz)-protected derivative of this compound.
  • Applications : Used in peptide synthesis to prevent undesired side reactions during coupling .

Research Findings and Data Tables

Table 1: Structural Comparison of this compound and Related Compounds

Compound Stereochemistry Functional Groups Key Feature
This compound (2S,3R) -NH₂, -COOH, -OH Essential amino acid
D-Threonine (2R,3S) -NH₂, -COOH, -OH Non-nutritional enantiomer
L-β-Phenylserine (2S,3R) -NH₂, -COOH, -OH, -Ph Non-natural β-hydroxy-α-amino acid
L-Threonate N/A -COOH, -OH Ascorbate metabolite

Biological Activity

l-Threonine is an essential amino acid that plays a significant role in various biological processes. This article explores its biological activity, including its metabolic functions, transport mechanisms, and implications for health, supported by recent research findings and case studies.

Overview of this compound

This compound is one of the eight essential amino acids that humans must obtain from their diet. It is crucial for protein synthesis, immune function, and the production of other amino acids. Threonine is involved in several metabolic pathways, including those related to energy production and the synthesis of neurotransmitters.

Metabolic Functions

This compound is metabolized primarily in the liver and can be converted into several important compounds:

  • Synthesis of Proteins : Threonine contributes to the structure of proteins and enzymes.
  • Precursor to Other Amino Acids : It can be converted into glycine and serine.
  • Energy Production : Threonine can enter gluconeogenesis, contributing to glucose production.

Transport Mechanisms

Recent studies have identified specific transporters responsible for this compound uptake in bacteria such as Escherichia coli. The YifK protein has been characterized as a threonine-specific permease that utilizes proton motive force for transport. Additionally, BrnQ acts as a low-affinity but high-flux transporter under high external threonine concentrations .

TransporterSpecificityMechanism
YifKHigh for this compound, lower for l-serineProton motive force
BrnQLow affinity for this compoundHigh-flux transporter under toxic conditions

Healthspan Extension

Research involving Caenorhabditis elegans has demonstrated that this compound supplementation can enhance healthspan by reducing age-associated ferroptosis—a form of regulated cell death linked to oxidative stress. The study found that threonine increased the expression of ferritin (FTN-1), which plays a protective role against oxidative damage .

  • Lifespan Extension : Supplementation with 200 μM threonine resulted in an 18% increase in lifespan in nematodes.
  • Health Parameters : Improvements were noted in physical activity and reductions in age-related triglyceride levels.

Antioxidative Properties

Threonine has been shown to enhance the activity of key antioxidative enzymes such as superoxide dismutase (SOD) and catalase. This suggests a role in mitigating oxidative stress, which is implicated in aging and various diseases .

Case Studies

  • E. coli Transport Study : A study identified the roles of YifK and BrnQ in threonine uptake, providing insights into bacterial metabolism and potential applications in biotechnology .
  • C. elegans Longevity Research : Another study highlighted the impact of threonine on longevity through metabolic modulation, emphasizing its potential as a dietary supplement for aging populations .

Q & A

Basic Research Questions

Q. What are the optimal methodologies for quantifying L-Threonine in complex biological matrices?

  • Methodological Answer : this compound quantification can be achieved via colorimetric assays (e.g., ninhydrin or Bradford protein-binding assays for indirect measurement ), HPLC with pre-column derivatization (using o-phthalaldehyde or AccQ-Tag reagents), or LC-MS/MS for high specificity. Each method requires validation against matrix effects. For tissue samples, homogenization in ice-cold PBS followed by centrifugal filtration (10 kDa cutoff) is recommended to remove interfering macromolecules. Internal standards (e.g., isotopically labeled this compound-d₃) improve accuracy in mass spectrometry workflows.

Q. How does this compound biosynthesis in prokaryotic systems inform metabolic engineering strategies?

  • Methodological Answer : Prokaryotic biosynthesis pathways (e.g., E. coli) involve aspartate kinase (lysC), homoserine dehydrogenase (thrA), and threonine synthase (thrC). Researchers can use CRISPR-Cas9-mediated gene knockout/knock-in to overexpress feedback-insensitive mutants (e.g., thrA⁴⁰⁰V) and suppress competitive pathways (e.g., methionine biosynthesis via metL deletion). Flux balance analysis (FBA) with constraints from RNA-seq data can predict yield optimization. Fed-batch bioreactor experiments under controlled carbon/nitrogen ratios are critical for empirical validation .

Q. What experimental designs are recommended to assess this compound’s role in maintaining intestinal barrier integrity?

  • Methodological Answer : Use in vitro models (Caco-2 monolayers) with TEER (transepithelial electrical resistance) measurements and FITC-dextran permeability assays. For in vivo validation, murine models with DSS-induced colitis can be supplemented with 0.5–2% dietary this compound. Omics approaches (metabolomics of mucosal scrapings, 16S rRNA sequencing for gut microbiota) combined with immunohistochemistry (tight junction proteins: occludin, ZO-1) provide mechanistic insights. Ensure ethical approval for animal studies, adhering to ARRIVE guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictory findings on this compound’s immunomodulatory effects across different disease models?

  • Methodological Answer : Contradictions often arise from variations in dosage, model genetics, or microbiota composition. Systematic reviews with meta-analysis (PRISMA guidelines) should stratify studies by model type (e.g., autoimmune vs. infectious) and dosage. In-house replication studies must standardize diets (e.g., AIN-93G with defined amino acid profiles) and use littermate controls. Flow cytometry panels (T-cell subsets: Th1/Th17/Treg) and cytokine multiplex assays (IL-10, TNF-α) can clarify context-dependent mechanisms. Transparent reporting of negative results is critical .

Q. What strategies enhance the precision of metabolic flux analysis (MFA) for this compound catabolism in cancer cells?

  • Methodological Answer : Employ stable isotope-resolved tracing (e.g., U-¹³C-L-Threonine) with GC-MS or NMR to track carbon allocation into glycine, acetyl-CoA, and TCA intermediates. Computational tools (e.g., INCA or OpenFLUX) integrate extracellular uptake rates and isotopomer distributions. Validate predictions via siRNA knockdown of key enzymes (e.g., threonine dehydrogenase [TDH] or glycine cleavage system components). Use Seahorse assays to correlate flux changes with mitochondrial respiration .

Q. How can CRISPR-Cas9 screens identify novel regulators of this compound uptake in nutrient-stressed microenvironments?

  • Methodological Answer : Conduct genome-wide knockout screens in HEK-293 or HepG2 cells cultured in this compound-depleted media. Use lentiviral sgRNA libraries (e.g., Brunello) and enrich surviving cells via FACS after 72–96 hours. Next-gen sequencing of sgRNA regions identifies hits (e.g., SLC6A6 or LAT1 transporters). Validate candidates via competitive growth assays and shRNA-mediated silencing. Integrate RNA-seq data to map pathway enrichments (e.g., mTORC1 signaling) .

Q. Methodological Frameworks and Pitfalls

Q. What criteria ensure a robust research question when investigating this compound’s epigenetic roles?

  • Methodological Answer : Apply the FINER criteria:

  • Feasible : Pilot studies to confirm histone methylation (e.g., H3K4me3) changes via ChIP-seq.
  • Novel : Compare with known methyl donors (e.g., S-adenosylmethionine).
  • Ethical : Exclude human embryonic stem cells unless IRB-approved.
  • Relevant : Link to diseases like colorectal cancer where this compound metabolism is dysregulated.
    Avoid vague terms like “epigenetic effects”; instead, specify mechanisms (e.g., “Does this compound restriction alter DNMT3A activity in CpG islands?”) .

Q. How should researchers design longitudinal studies to evaluate this compound’s impact on age-related muscle wasting?

  • Methodological Answer : Use aged murine models (e.g., 24-month C57BL/6 mice) with controlled diets (0.8–1.2% this compound). Monthly assessments include DEXA scans (lean mass), grip strength tests, and serum metabolomics (BCAA/AAA ratios). Terminate cohorts at 6-month intervals for muscle transcriptomics (RNA-seq) and immunohistochemistry (MyoD, MuRF1). Account for attrition rates (≥20%) in sample size calculations. Pre-register protocols on Open Science Framework to mitigate bias .

Properties

IUPAC Name

(2S,3R)-2-amino-3-hydroxybutanoic acid
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InChI

InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2-,3+/m1/s1
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InChI Key

AYFVYJQAPQTCCC-GBXIJSLDSA-N
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Canonical SMILES

CC(C(C(=O)O)N)O
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Isomeric SMILES

C[C@H]([C@@H](C(=O)O)N)O
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Molecular Formula

C4H9NO3
Record name threonine
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Related CAS

82822-12-6
Record name Poly-L-threonine
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DSSTOX Substance ID

DTXSID2046412, DTXSID70893087
Record name L-Threonine
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Molecular Weight

119.12 g/mol
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Physical Description

Solid; [Merck Index], Solid, White crystalline powder; slight savoury aroma
Record name Threonine
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Solubility

Insoluble in ethanol, ethyl ether, chloroform, Insoluble in common neutral solvents, In water, 9.70X10+4 mg/L at 25 °C, 97.0 mg/mL, Sparingly soluble in water; Soluble in buffer systems pH 5.5, Practically insoluble (in ethanol)
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Vapor Pressure

0.00000004 [mmHg]
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Color/Form

Colorless crystals, Crystals

CAS No.

72-19-5, 80-68-2, 7013-32-3
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Record name THREONINE, DL-
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TFM6DU5S6A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name THREONINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZD004190S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name L-Threonine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7797
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name L-Threonine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000167
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

256 °C (decomposes), MP: 228-229 °C with decomposition (dl-threonine); 255-275 °C with decomposition (l(-)-threonine) (naturally occurring); 250-252 °C (dl-allo-threonine), 256 °C
Record name Threonine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00156
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name L-Threonine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7797
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name L-Threonine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000167
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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